N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
US10022354, Example 151 is a small molecular drug with the chemical formula C15H22N4O2. It is known for its potential therapeutic applications and has been studied for its interactions with various biological targets .
Preparation Methods
The synthetic routes and reaction conditions for US10022354, Example 151 involve several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
US10022354, Example 151 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
US10022354, Example 151 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chemical reactivity and reaction mechanisms.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of US10022354, Example 151 involves its interaction with specific molecular targets in the body. The compound binds to these targets and modulates their activity, leading to therapeutic effects. The pathways involved in its mechanism of action include various signaling cascades and biochemical processes that are essential for its biological activity .
Comparison with Similar Compounds
US10022354, Example 151 can be compared with other similar compounds, such as:
US10022354, Example 81: This compound has a similar structure but different biological activity.
US10022354, Example 46: Another similar compound with distinct chemical properties and applications.
The uniqueness of US10022354, Example 151 lies in its specific chemical structure and the resulting biological activity, which distinguishes it from other similar compounds .
Biological Activity
N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H22N4O2
- Molecular Weight : 290.36 g/mol
- LogP : 1.1 (indicating moderate lipophilicity)
This compound features a cyclopropane moiety linked to a pyrrolidine and a pyrazole ring, which are known for their biological relevance.
1. Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. In particular, the inhibition of c-KIT and BCR-ABL pathways has been noted in related compounds, suggesting that this compound may also exhibit similar mechanisms.
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
Compound A | c-KIT | 0.33 | Inhibitory |
Compound B | BCR-ABL | 0.16 | Inhibitory |
2. Anticoagulant Activity
The pyrazole derivatives have shown promise as potent inhibitors of factor Xa, an essential component in the coagulation cascade. This compound might exhibit similar anticoagulant effects due to its structural analogies with known factor Xa inhibitors.
The proposed mechanism involves the inhibition of specific kinases and enzymes that are crucial for cellular proliferation and survival:
-
c-KIT Inhibition : Compounds targeting c-KIT have demonstrated effective tumor suppression in gastrointestinal stromal tumors (GISTs).
"The antitumor efficacy at a dose of 100 mg/kg in a GIST model displayed significant tumor growth inhibition" .
Case Study 1: In Vitro Studies
In vitro studies on related pyrazole compounds have shown effective cellular uptake and cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.1 to 0.5 µM, indicating strong activity.
Case Study 2: In Vivo Efficacy
Animal studies have demonstrated that similar compounds can significantly reduce tumor size in xenograft models when administered orally, with bioavailability rates around 36% and half-lives ranging from 4 to 5 hours .
Properties
IUPAC Name |
N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXTVGTDZRKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.